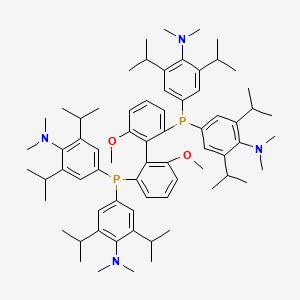

(R)-3,5-iPr-4-NMe2-MeOBIPHEP

Description

Overview of Homogeneous Asymmetric Catalysis and its Significance

Homogeneous asymmetric catalysis is a powerful tool in modern chemistry, facilitating the synthesis of chiral molecules with a high degree of enantioselectivity. numberanalytics.comtaylorfrancis.combohrium.com In this type of catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. numberanalytics.com This allows for high efficiency and selectivity under often mild reaction conditions. The significance of homogeneous asymmetric catalysis lies in its ability to produce enantiomerically pure compounds, which are crucial in the pharmaceutical, agrochemical, and fine chemical industries. numberanalytics.comtaylorfrancis.com Many biologically active molecules, particularly pharmaceuticals, are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. taylorfrancis.com Therefore, the ability to selectively synthesize one enantiomer is of paramount importance. numberanalytics.comtaylorfrancis.com

The core principle of asymmetric catalysis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. acs.org Transition metal complexes are frequently employed as catalysts, where a central metal atom is coordinated to chiral organic molecules known as ligands. nih.govnih.gov These catalyst systems are instrumental in a wide array of chemical transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. dicp.ac.cntandfonline.com The development of novel and efficient chiral catalysts is a continuous effort in chemical research, aiming to expand the scope of asymmetric transformations and improve their sustainability and cost-effectiveness. numberanalytics.comnih.gov

Role of Chiral Ligands in Enantioselective Transformations

Chiral ligands are the cornerstone of transition-metal-catalyzed asymmetric reactions, as they are responsible for inducing chirality in the product. nih.govacs.orgresearchgate.net These ligands, by binding to the metal center, create a chiral environment that dictates the spatial orientation of the reactants as they approach the catalytic site. numberanalytics.comdiva-portal.org This controlled orientation favors the formation of one enantiomeric transition state over the other, thus leading to an excess of one enantiomeric product. scbt.com The success of an asymmetric transformation is heavily dependent on the structure and electronic properties of the chiral ligand. nih.gov

The design and synthesis of effective chiral ligands are therefore a central focus in the field of asymmetric catalysis. numberanalytics.com A vast number of chiral ligands have been developed, with phosphine (B1218219) ligands being particularly prominent due to their strong coordination to transition metals and their ability to be synthetically modified. nih.gov The modular nature of many ligand scaffolds allows for systematic tuning of their properties to optimize catalytic activity and enantioselectivity for specific reactions. tandfonline.comnumberanalytics.com

Importance of Steric and Electronic Properties of Ligands

The efficacy of a chiral ligand in an asymmetric catalytic reaction is governed by a delicate interplay of its steric and electronic properties. numberanalytics.comnih.govacs.org Steric hindrance, arising from the size and arrangement of substituent groups on the ligand, plays a crucial role in creating a well-defined chiral pocket around the metal center. diva-portal.orgscbt.com This steric bulk can effectively shield certain approaches of the substrate, thereby directing the reaction pathway towards the desired enantiomer. diva-portal.org

Electronic properties, on the other hand, influence the reactivity of the metal catalyst. diva-portal.org The electron-donating or electron-withdrawing nature of the ligand's substituents can modulate the electron density at the metal center, which in turn affects its catalytic activity and selectivity. dicp.ac.cnthieme-connect.com For instance, electron-rich ligands can enhance the catalytic activity in some reactions, while electron-deficient ligands may be more effective in others. nih.govdicp.ac.cn The ability to fine-tune these steric and electronic parameters is a key strategy in the design of high-performance chiral ligands for specific enantioselective transformations. numberanalytics.comnih.govacs.org

Atropisomerism in Chiral Ligands

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond. wikipedia.org In certain molecules, bulky substituents can create a significant energy barrier to rotation, allowing for the isolation of stable rotational isomers, or atropisomers. wikipedia.org These isomers are non-superimposable mirror images of each other and are therefore chiral. wikipedia.org This phenomenon of axial chirality is a key feature in the design of many privileged chiral ligands used in asymmetric catalysis. wikipedia.orgmdpi.com

The steric hindrance that gives rise to atropisomerism also contributes to the creation of a well-defined and rigid chiral environment around the metal center. wikipedia.org This rigidity is often beneficial for achieving high levels of enantioselectivity, as it reduces conformational flexibility that could lead to the formation of multiple, less selective catalytic species. nih.gov The development of atropisomeric ligands has been a major breakthrough in asymmetric catalysis, leading to highly effective catalysts for a variety of transformations. wikipedia.orgmdpi.comacs.org

Introduction to BIPHEP Ligands and their Atropisomeric Nature

BIPHEP (Biphenyl-diphosphine) ligands are a prominent class of atropisomeric biaryl bisphosphine ligands that have found widespread application in asymmetric catalysis. mdpi.comnih.gov The core structure of BIPHEP consists of a biphenyl (B1667301) backbone with phosphine groups attached at the 2 and 2' positions. The steric hindrance between the substituents on the biphenyl rings restricts rotation around the C-C single bond connecting the two phenyl rings, giving rise to stable atropisomers. rsc.org

The chirality of BIPHEP ligands stems from this axial chirality. mdpi.com The modular nature of the BIPHEP scaffold allows for the introduction of various substituents on both the biphenyl backbone and the phosphorus atoms. nih.govsigmaaldrich.com This modularity enables the systematic tuning of the ligand's steric and electronic properties to optimize its performance in different catalytic reactions. nih.govsigmaaldrich.com The MeO-BIPHEP family, in particular, has demonstrated a broad and impressive performance profile in numerous synthetic applications. sigmaaldrich.com

Specific Context of (R)-3,5-iPr-4-NMe2-MeOBIPHEP within the BIPHEP Family

This compound is a specific and highly substituted derivative within the MeO-BIPHEP ligand family. acmec.com.cncatsyn.comacmec.com.cn Its structure is characterized by the presence of bulky isopropyl (iPr) groups at the 3 and 5 positions and a dimethylamino (NMe2) group at the 4 position of the phenyl rings attached to the phosphorus atoms. acmec.com.cncatsyn.com The "(R)-" designation refers to the specific atropisomeric configuration of the biphenyl backbone. The "MeO" in MeOBIPHEP indicates the presence of methoxy (B1213986) groups on the biphenyl core. sigmaaldrich.com

Properties

IUPAC Name |

4-[[2-[2-bis[4-(dimethylamino)-3,5-di(propan-2-yl)phenyl]phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-[4-(dimethylamino)-3,5-di(propan-2-yl)phenyl]phosphanyl]-N,N-dimethyl-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H100N4O2P2/c1-41(2)53-33-49(34-54(42(3)4)67(53)71(17)18)77(50-35-55(43(5)6)68(72(19)20)56(36-50)44(7)8)63-31-27-29-61(75-25)65(63)66-62(76-26)30-28-32-64(66)78(51-37-57(45(9)10)69(73(21)22)58(38-51)46(11)12)52-39-59(47(13)14)70(74(23)24)60(40-52)48(15)16/h27-48H,1-26H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBQGDYGNDIQAIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1N(C)C)C(C)C)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=C(C(=C4)C(C)C)N(C)C)C(C)C)C5=CC(=C(C(=C5)C(C)C)N(C)C)C(C)C)OC)OC)C6=CC(=C(C(=C6)C(C)C)N(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H100N4O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1091.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the structure and reactivity of chiral phosphine (B1218219) ligands. It offers a balance between computational cost and accuracy, making it suitable for the relatively large systems involved in asymmetric catalysis.

Prediction of Stereoselectivity

DFT calculations are frequently employed to predict the stereoselectivity of catalytic reactions involving chiral ligands. By modeling the transition states of the key stereodetermining steps, the energy difference between the pathways leading to the (R) and (S) products can be calculated. The favored pathway corresponds to the lower energy transition state, and the enantiomeric excess (ee) can be estimated from this energy difference. For chiral biaryl phosphine ligands, DFT studies have successfully rationalized the origins of enantioselectivity by identifying key non-covalent interactions between the ligand and the substrate in the transition state. acs.org

Illustrative Data for Stereoselectivity Prediction in a Generic Asymmetric Reaction:

| Transition State | Relative Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-(R) | 0.0 | R |

| TS-(S) | +2.5 | R |

Note: This table is a hypothetical representation of data that could be generated from DFT calculations.

Elucidation of Electronic Structures and Bonding

The electronic properties of a ligand are critical to its function. DFT can be used to analyze the electronic structure of (R)-3,5-iPr-4-NMe2-MeOBIPHEP, providing insights into the electron-donating ability of the phosphine groups and the influence of the substituents on the biphenyl (B1667301) backbone. nih.govias.ac.inichem.mdresearchgate.net Natural Bond Orbital (NBO) analysis, for instance, can quantify the charge on each atom and describe the nature of the phosphorus lone pair, which is crucial for coordination to a metal center. The calculated electronic properties can be correlated with the ligand's performance in catalysis.

Conformation Analysis and Energy Minimization

Chiral biaryl phosphine ligands like MeOBIPHEP derivatives owe their chirality to the restricted rotation around the biaryl bond. DFT is used to perform conformational analysis to identify the most stable conformations (atropisomers) of the ligand and its metal complexes. rsc.org By calculating the rotational barrier around the C-C bond connecting the two phenyl rings, the conformational stability of the ligand can be assessed. These calculations are vital for understanding how the three-dimensional structure of the ligand influences the chiral environment around the metal center. rsc.orgox.ac.uk

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity. youtube.comwikipedia.orgyoutube.com DFT calculations can determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The HOMO is associated with the ligand's ability to donate electrons to a metal center, while the LUMO relates to its ability to accept back-donation from the metal. The HOMO-LUMO energy gap is an indicator of the ligand's chemical stability and reactivity. clinicsearchonline.orgresearchgate.netrsc.org

Illustrative FMO Data for a Chiral Phosphine Ligand:

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.3 |

Note: This table is a hypothetical representation of data that could be generated from DFT calculations.

Molecular Dynamics Simulations

While DFT provides static pictures of molecular structures, Molecular Dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand and its complexes in solution. MD simulations model the movement of atoms over time, taking into account solvent effects and temperature. This approach can be used to explore the conformational landscape of flexible ligands, study the dynamics of ligand exchange processes, and investigate the interactions between the catalyst and the substrate in a more realistic environment.

Quantitative Structure-Activity Relationships (QSAR) in Chiral Ligand Design

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural properties of a series of compounds and their activity, in this case, the enantioselectivity of the catalyst. For chiral phosphine ligands, various steric and electronic descriptors can be calculated using computational methods. These descriptors can then be used to build a QSAR model that can predict the enantioselectivity of new, untested ligands. This approach facilitates the rational design of improved chiral ligands by identifying the key structural features that govern stereochemical outcomes.

Steric and Electronic Profiling

The catalytic efficacy of a phosphine ligand is intricately linked to its steric and electronic properties. libretexts.orglibretexts.org For a comprehensive understanding of this compound, a detailed steric and electronic profile is essential. While specific experimental or computational studies exclusively on this derivative are not widely available, its properties can be inferred from the broader class of MeOBIPHEP ligands and related atropisomeric phosphines.

Steric Parameters:

Key steric descriptors for phosphine ligands include the Tolman cone angle and percent buried volume (%Vbur). ucla.edu The Tolman cone angle provides a measure of the ligand's bulkiness, while the percent buried volume quantifies the space occupied by the ligand around the metal center. ucla.edu For this compound, the presence of bulky isopropyl (iPr) groups at the 3 and 5 positions of the phenyl rings attached to the phosphorus atoms would result in a significant steric footprint. This steric hindrance is a critical factor in creating a chiral pocket around the metal center, which in turn influences the facial selectivity of substrate binding.

Electronic Parameters:

The electronic nature of a phosphine ligand dictates its donor-acceptor properties in a metal complex. manchester.ac.uk The electronic profile of this compound is modulated by its various substituents. The methoxy (B1213986) (MeO) groups on the biphenyl backbone and the dimethylamino (NMe2) group are electron-donating, increasing the electron density on the phosphorus atoms. This enhanced electron-donating ability can influence the reactivity of the metal center. libretexts.orglibretexts.org Computational methods like Density Functional Theory (DFT) are instrumental in quantifying these electronic effects by calculating parameters such as the molecular electrostatic potential (MEP). manchester.ac.uk

| Parameter | Description | Expected Influence on this compound |

|---|---|---|

| Tolman Cone Angle | A measure of the steric bulk of a phosphine ligand. | Expected to be large due to the isopropyl substituents, creating a defined chiral pocket. |

| Percent Buried Volume (%Vbur) | The percentage of the space around a metal center occupied by the ligand. | High, indicating significant steric shielding of the metal center. |

| Molecular Electrostatic Potential (MEP) | A calculation of the electrostatic potential on the surface of a molecule. | The electron-donating methoxy and dimethylamino groups would lead to a more negative potential on the phosphorus atoms, indicating strong donor properties. |

Computational Design and Optimization of Chiral Ligands

The design of novel chiral ligands is increasingly driven by computational methodologies, which can significantly accelerate the development process by predicting the performance of potential catalysts before their synthesis. researchgate.netchiralpedia.com This in silico approach allows for the systematic modification of ligand scaffolds and the evaluation of their potential impact on catalytic activity and enantioselectivity.

Computational workflows for ligand design often involve a combination of molecular mechanics (MM) and quantum mechanics (QM) methods. bohrium.com Initial high-throughput screening of virtual ligand libraries can be performed using less computationally expensive MM methods to identify promising candidates. Subsequently, more accurate but demanding QM methods, such as DFT, can be employed to refine the structures and predict the outcomes of catalytic reactions with greater precision. chiralpedia.combohrium.com

Machine learning (ML) is also emerging as a powerful tool in catalyst design. riken.jp By training models on existing experimental or computational data, ML algorithms can predict the properties and performance of new, untested ligands. This data-driven approach can uncover complex structure-activity relationships that may not be immediately obvious through traditional analysis. riken.jp The optimization of a ligand like this compound could be approached by computationally exploring variations in the substituents on the phenyl rings or the biphenyl backbone to fine-tune its steric and electronic properties for a specific application.

| Computational Technique | Application in Chiral Ligand Design | Relevance to this compound |

|---|---|---|

| Molecular Mechanics (MM) | Rapid screening of large virtual ligand libraries and conformational analysis. | Could be used to explore the conformational landscape of the MeOBIPHEP backbone. |

| Density Functional Theory (DFT) | Accurate calculation of electronic structures, reaction energies, and transition states. acs.orgresearchgate.netnih.gov | Would allow for the precise determination of steric and electronic parameters and the modeling of its behavior in a catalytic cycle. |

| Machine Learning (ML) | Predicting catalyst performance based on molecular descriptors and identifying optimal ligand structures from large datasets. chiralpedia.comriken.jp | Could predict the enantioselectivity of catalysts based on this ligand in various reactions, guiding further optimization. |

Databases for Chiral Ligands and Catalysts

The proliferation of data in asymmetric catalysis has necessitated the development of specialized databases to organize and provide access to this wealth of information. These databases are becoming crucial resources for researchers, facilitating the discovery of new catalysts and the development of predictive models. researchgate.net

A notable example is the Chiral Ligand and Catalyst Database (CLC-DB), an open-source platform that provides comprehensive data on a wide range of chiral ligands and catalysts. sjtu.edu.cn CLC-DB contains thousands of molecules with information such as 2D and 3D structures, physicochemical properties, and links to other chemical databases. researchgate.net The 3D structures are often optimized using computational methods, providing a reliable starting point for further theoretical studies. sjtu.edu.cn

These databases often include tools for searching, filtering, and even performing computational analyses like molecular clustering. researchgate.net For a researcher interested in ligands similar to this compound, such a database could be used to identify related structures, compare their properties, and potentially find catalysts with proven efficacy in similar transformations. The availability of curated datasets is also a critical prerequisite for the application of machine learning in catalyst design. researchgate.net

| Database Feature | Description | Utility for Research on this compound |

|---|---|---|

| Comprehensive Data | Includes 2D/3D structures, physicochemical properties, and links to other resources. researchgate.net | Provides a centralized source of information on related MeOBIPHEP ligands and other chiral phosphines. |

| Search and Filtering Tools | Allows for searching by structure, name, or properties. sjtu.edu.cn | Facilitates the identification of structurally analogous ligands and catalysts. |

| Computational Tools | May include features for molecular clustering and analysis. researchgate.net | Enables the comparison of this compound with other ligands in a systematic, data-driven manner. |

Advanced Spectroscopic and Characterization Techniques in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of (R)-3,5-iPr-4-NMe2-MeOBIPHEP and its metallic complexes. A combination of ¹H, ¹³C, and ³¹P NMR experiments allows for a comprehensive structural analysis in solution.

The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals corresponding to the various protons in its structure. The aromatic region would show a series of multiplets for the protons on the biphenyl (B1667301) backbone and the phenyl groups attached to the phosphorus atoms. The presence of the isopropyl and dimethylamino groups introduces characteristic signals in the aliphatic region. The methoxy (B1213986) groups would appear as sharp singlets.

Expected ¹H NMR Data for this compound (Note: This is a generalized representation as specific experimental data is not publicly available.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.50 - 6.80 | m | Multiple Protons | Aromatic Protons (biphenyl, P-phenyls) |

| 3.80 | s | 6H | Methoxy Protons (-OCH₃) |

| 3.50 - 3.20 | sept | 4H | Isopropyl Methine Protons (-CH(CH₃)₂) |

| 2.70 | s | 12H | Dimethylamino Protons (-N(CH₃)₂) |

| 1.30 - 1.10 | d | 24H | Isopropyl Methyl Protons (-CH(CH₃)₂) |

The ¹³C NMR spectrum provides detailed information about the carbon framework of the ligand. The spectrum would be characterized by a multitude of signals in the aromatic region corresponding to the inequivalent carbon atoms of the biphenyl and phenyl rings. The carbons of the isopropyl, dimethylamino, and methoxy groups would resonate in the aliphatic region at their characteristic chemical shifts.

Expected ¹³C NMR Data for this compound (Note: This is a generalized representation as specific experimental data is not publicly available.)

| Chemical Shift (δ) ppm | Assignment |

| 160 - 120 | Aromatic Carbons (C-Ar) |

| 60 - 55 | Methoxy Carbons (-OCH₃) |

| 45 - 40 | Dimethylamino Carbons (-N(CH₃)₂) |

| 35 - 30 | Isopropyl Methine Carbons (-CH(CH₃)₂) |

| 25 - 20 | Isopropyl Methyl Carbons (-CH(CH₃)₂) |

³¹P NMR spectroscopy is a particularly powerful tool for studying phosphine (B1218219) ligands and their metal complexes researchgate.net. For this compound, a single resonance is expected in the ³¹P{¹H} NMR spectrum, confirming the C₂-symmetric nature of the ligand. Upon coordination to a metal center, the chemical shift of this signal will change significantly, providing evidence of complex formation. The magnitude of this coordination shift can offer insights into the electronic properties of the metal-phosphorus bond.

Mechanistic studies of catalytic reactions often involve the characterization of fleeting intermediates. Low-temperature NMR spectroscopy is an essential technique for this purpose, as it can slow down dynamic processes and allow for the detection and structural elucidation of otherwise unobservable species. By recording NMR spectra at reduced temperatures, it is possible to "freeze out" catalytic intermediates, providing a snapshot of the reaction pathway. For reactions involving this compound, low-temperature NMR could be used to identify and characterize key species such as oxidative addition products, migratory insertion intermediates, and reductive elimination precursors.

While not a standard technique for the characterization of the ligand itself, ¹⁵N-¹H NMR spectroscopy could be employed in specialized studies where a complex of this compound is designed to interact with a biological macromolecule, such as a protein. If the dimethylamino groups were isotopically labeled with ¹⁵N, ¹⁵N-¹H Heteronuclear Single Quantum Coherence (HSQC) experiments could be used to probe the binding interface between the metal complex and the protein, providing information on the specific amino acid residues involved in the interaction.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to confirm the connectivity of the different substituents on the MeOBIPHEP framework.

Expected Mass Spectrometry Data for this compound (Note: This is a generalized representation as specific experimental data is not publicly available.)

| Ion | m/z (calculated) |

| [M+H]⁺ | C₅₀H₆₅N₂O₂P₂ |

| [M+Na]⁺ | C₅₀H₆₄N₂NaO₂P₂ |

ESI-MS for Catalytic Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique crucial for detecting and characterizing transient and stable intermediates in catalytic cycles. In studies involving this compound, ESI-MS would be employed to intercept and identify metal-ligand complexes directly from a reacting solution. This technique allows for the determination of the mass-to-charge ratio of ionic species, providing direct evidence for proposed intermediates, such as catalyst-substrate or catalyst-product adducts. The mild conditions of ESI-MS often preserve fragile bonds, making it ideal for observing species that are otherwise difficult to isolate.

MALDI-TOF MS for Ligand Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a highly sensitive method for determining the molecular weight of non-volatile and thermally labile compounds like phosphine ligands. For the characterization of this compound, MALDI-TOF MS provides a precise molecular weight, confirming the identity and purity of the synthesized ligand. The choice of matrix is critical; a suitable matrix co-crystallizes with the analyte and absorbs the laser energy, facilitating a gentle desorption and ionization of the ligand molecule, typically as a protonated or sodiated adduct. This prevents fragmentation and ensures the accurate determination of the parent ion peak.

X-ray Crystallography and Diffraction Studies

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of molecular structures in the solid state. libretexts.org It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice. libretexts.org

Absolute Configuration Determination

For chiral molecules such as this compound, X-ray crystallography is the most reliable method for determining the absolute configuration. researchgate.net The technique relies on the phenomenon of anomalous dispersion, which occurs when the X-ray energy is near the absorption edge of an atom in the crystal. researchgate.net This effect breaks Friedel's law, causing measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h-k-l). By analyzing these differences, the absolute arrangement of atoms in space can be definitively established, confirming the '(R)' designation of the atropisomeric biphenyl backbone. The refinement of the Flack parameter is a common method used to confidently assign the absolute structure.

Solid-State Structural Elucidation of Organometallic Complexes

When this compound is coordinated to a metal center, X-ray crystallography provides critical insights into the geometry and bonding of the resulting organometallic complex. libretexts.org This analysis reveals the coordination number and geometry of the metal, the bite angle of the diphosphine ligand, and the specific spatial arrangement of all constituent parts of the complex. This structural information is vital for understanding the steric and electronic properties that govern the catalyst's reactivity and stereoselectivity.

Below is a table summarizing key crystallographic parameters that would be determined for an organometallic complex of this ligand.

| Parameter | Description | Significance |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). | Provides fundamental information about the packing of molecules in the solid state. |

| Space Group | The set of symmetry operations describing the crystal. | Determines the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal. |

| P-M-P Bite Angle | The angle formed by the phosphorus donor atoms and the coordinated metal center. | A critical parameter influencing the electronic properties and catalytic activity of the complex. |

| Torsion Angles | The dihedral angles defining the conformation of the biphenyl backbone and substituents. | Describes the specific 3D shape and steric hindrance of the coordinated ligand. |

Other Spectroscopic Techniques

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands for its various functional groups. When the ligand is coordinated to a metal in a complex (e.g., a metal carbonyl complex), changes in the vibrational frequencies of other co-ligands can provide information about the electronic properties of the MeOBIPHEP ligand itself.

Key IR vibrational frequencies for this compound would include:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic - iPr, NMe₂) | Stretching | 2960-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Methoxy) | Stretching | 1250-1020 |

| P-C (Aryl) | Stretching | ~1100 |

| Potential UV-Vis Data for a Generic Metal Complex | |

| Wavelength (λmax, nm) | Assignment |

| ~260 | π-π* transition of biaryl backbone |

| ~350 | Metal-to-Ligand Charge Transfer (MLCT) |

| ~450 | d-d transition |

Future Directions and Emerging Research Areas

Development of Novel BIPHEP Analogs with Tunable Properties

The modular structure of BIPHEP ligands allows for systematic modifications to fine-tune their steric and electronic properties, thereby optimizing performance for specific catalytic applications. A significant area of research is the synthesis of novel BIPHEP analogs with substituents on the biphenyl (B1667301) backbone and the phosphorus atoms.

Researchers have developed efficient methods for creating MeOBIPHEP analogues. One such method involves a palladium-catalyzed P-C coupling reaction, which facilitates the introduction of various electron-withdrawing groups onto the phenyl substituents at the phosphorus atoms. acs.org This approach has successfully produced ligands with ester, cyano, chloro, and trifluoromethyl groups in high yields and enantiomeric purities. acs.org The ability to introduce such a diverse range of functional groups opens up new possibilities for designing ligands with precisely controlled electronic characteristics.

Another strategy involves modifying the biphenyl backbone. For instance, the synthesis of an ortho-phenyl substituted MeO-BIPHEP ligand, o-Ph-MeO-BIPHEP, has demonstrated superior enantioselectivities in the rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives compared to the parent MeO-BIPHEP ligand. researchgate.netsemanticscholar.org This highlights the profound impact that steric adjustments in the ligand backbone can have on catalytic outcomes. Current efforts are also focused on preparing BIPHEP and OMe-BIPHEP analogs with ortho-substituted groups on the phosphine's phenyl rings to directly influence the steric and electronic environment around the coordinated metal center. digitellinc.com

The table below summarizes the performance of various MeOBIPHEP analogs in specific reactions, illustrating the effect of structural modifications on enantioselectivity.

| Ligand Analog | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| (R)-MeO-BIPHEP | Au-Catalyzed Benzopyran Synthesis | - | 30% |

| (R)-MeO-DM-BIPHEP | Au-Catalyzed Benzopyran Synthesis | - | 35% |

| (R)-MeO-DTBM-BIPHEP | Au-Catalyzed Benzopyran Synthesis | - | 97% |

| SYNPHOS | Ru-Catalyzed Ketone Hydrogenation | β-keto ester | 74% (at 80°C) |

| DIFLUORPHOS | Ru-Catalyzed Ketone Hydrogenation | β-keto ester | 97% (at 80°C) |

This table presents data compiled from studies on gold-catalyzed benzopyran synthesis and ruthenium-catalyzed ketone hydrogenation to illustrate the impact of ligand modification on enantioselectivity. nih.gov

These examples underscore a key trend: the rational design of BIPHEP analogs by modifying both the biaryl backbone and the phosphine (B1218219) substituents is a powerful strategy for developing highly effective and specialized chiral catalysts. acs.orgresearchgate.net

Integration of Computational and Experimental Approaches in Ligand Design

The design of new chiral ligands is increasingly benefiting from the synergy between computational modeling and experimental synthesis and testing. Computational methods, particularly Density Functional Theory (DFT), provide invaluable insights into ligand properties and reaction mechanisms, guiding the development of more effective catalysts.

Molecular mechanics calculations have been used to determine the low-energy structures of metal-ligand complexes, such as those involving BINAP, MeO-BIPHEP, SYNPHOS, and DIFLUORPHOS. nih.gov These calculations help to correlate the stereoelectronic characteristics of the ligands with the enantioselectivities observed in asymmetric hydrogenation reactions. nih.gov By understanding the structural basis for selectivity, chemists can more rationally design ligands with improved performance.

Computational studies are also employed to establish relationships between the electronic properties of diphosphine ligands and established scales like the Tolman Electronic Parameter (TEP). nih.gov Such studies help in quantifying the electron-donating or -withdrawing nature of a ligand, which is a critical factor in its catalytic activity. DFT calculations can elucidate the mechanism of catalytic reactions, as demonstrated in studies of chiral manganese porphyrin-catalyzed C–H hydroxylation, where computations revealed the origin of enantioselectivity. rsc.org

The integration of these approaches accelerates the catalyst development cycle. For example, computational screening can identify promising ligand candidates from a large virtual library, which can then be prioritized for synthesis and experimental evaluation. This combined approach minimizes the trial-and-error nature of traditional catalyst development and facilitates a more targeted and efficient design process. bris.ac.uk

Exploration of (R)-3,5-iPr-4-NMe2-MeOBIPHEP in New Catalytic Transformations

While highly successful in asymmetric hydrogenation, the potential of this compound and related MeOBIPHEP ligands extends to a wide array of other catalytic transformations. The unique electronic and steric properties of this ligand class make them attractive candidates for tackling challenges in modern synthetic chemistry.

Research has shown that MeOBIPHEP analogs are effective in various C-C coupling reactions. For example, (R)-3,5-t-Bu-MeOBIPHEP has been used in the palladium-catalyzed Heck reaction of aryl triflates, leading to a significant improvement in enantioselection. sigmaaldrich.com Furthermore, rhodium complexes of MeOBIPHEP derivatives have catalyzed the reductive coupling of acetylene (B1199291) to aldehydes, while platinum complexes have been used for the intramolecular asymmetric hydroarylation of indoles. sigmaaldrich.com

The application of these ligands is also expanding into other important reaction classes. Iridium complexes of (R)-MeO-BIPHEP are potent catalysts for the asymmetric hydrogenation of quinolines, providing access to optically active tetrahydroquinolines, which are core structures in many natural products and pharmaceuticals. In another advancement, a copper-catalyzed system using a MeO-BIPHEP derivative has been developed for the asymmetric hydrosilylation of challenging ketone substrates, yielding chiral secondary alcohols with high enantioselectivity. The versatility of the BIPHEP scaffold is further demonstrated by its use in palladium-catalyzed asymmetric allylic alkylation, a cornerstone reaction for constructing chiral molecules. nih.gov

The exploration of this compound and its analogs in these and other emerging catalytic reactions, such as C-H activation and cycloadditions, represents a vibrant area of ongoing research.

Sustainable and Green Chemistry Aspects in Chiral Catalysis

The principles of green chemistry are increasingly influencing the design of catalytic processes, aiming to reduce waste, eliminate hazardous substances, and improve energy efficiency. soci.orgnih.gov Chiral catalysis involving ligands like this compound is playing a crucial role in this transition towards more sustainable chemical manufacturing.

A key aspect of green chemistry is the replacement of precious, rare-earth metals with more abundant and less toxic alternatives. Research into using first-row transition metals like iron, combined with chiral phosphine ligands, for reduction reactions is a promising step in this direction. rsc.org These systems offer a more environmentally benign and cost-effective alternative to traditional catalysts based on ruthenium, rhodium, or palladium. rsc.org

Another major focus is the use of greener reaction media. A significant breakthrough has been the development of a copper-catalyzed asymmetric hydrosilylation protocol that utilizes a MeO-BIPHEP derivative in an aqueous micellar medium. This approach avoids volatile organic solvents, aligning with the goals of green chemistry. Similarly, the use of ionic liquids as alternative solvents has been explored in palladium-catalyzed reactions with phosphine ligands, offering benefits such as catalyst recyclability. nih.gov

The overarching goal is to design catalytic systems that are not only highly selective and efficient but also sustainable. This involves considering the entire lifecycle of the catalyst, from the synthesis of the ligand to the reaction conditions and potential for catalyst recycling.

Advanced Spectroscopic Techniques for in situ Mechanistic Understanding

A deep understanding of reaction mechanisms is crucial for the rational design and optimization of catalytic systems. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions (in situ analysis) are providing unprecedented insights into the catalytic cycle.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for studying reactions involving phosphine ligands like this compound. In situ ³¹P NMR allows researchers to observe the formation of catalytic intermediates, identify the resting state of the catalyst, and probe ligand-metal coordination. For instance, low-temperature ¹H and ³¹P-NMR studies have been used to monitor the formation and diastereomerization of rhodium-BIPHEP complexes, providing critical information about the active catalytic species. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is another valuable technique for mechanistic studies. It can be used to directly monitor reaction mixtures, helping to identify stable intermediates and understand the fate of the metal catalyst throughout the reaction. bris.ac.uk

Kinetic studies, which measure reaction rates under various conditions, provide quantitative data about the catalytic process. By analyzing pre-steady-state and steady-state kinetics, researchers can uncover details about individual steps in the catalytic cycle, as demonstrated in studies of copper-catalyzed oxidation reactions. nih.gov When combined with computational modeling, these advanced spectroscopic and kinetic methods provide a comprehensive picture of how catalysts function at a molecular level, enabling the design of next-generation systems with enhanced activity and selectivity.

Q & A

Q. What are the established synthetic protocols for (R)-3,5-iPr-4-NMe2-MeOBIPHEP, and how can reproducibility be ensured?

(Basic) The synthesis of this compound involves modular ligand design, typically starting with biphenyl precursors functionalized with phosphine groups. Key steps include chiral resolution to achieve the (R)-configuration and introducing isopropyl (iPr) and dimethylamino (NMe2) substituents. To ensure reproducibility, researchers must document reaction conditions (e.g., temperature, solvent purity, catalyst loading), provide NMR and X-ray crystallography data for structural verification, and cross-reference protocols with established literature. Experimental sections should adhere to guidelines requiring detailed descriptions of new compounds, including purity assessments (HPLC, elemental analysis) .

Q. What catalytic applications are most commonly associated with this compound?

(Basic) This ligand is primarily used in asymmetric catalysis, such as enantioselective hydrogenation and cross-coupling reactions. Its bulky substituents (iPr, NMe2) enhance steric and electronic tuning, improving enantioselectivity in substrates like α,β-unsaturated ketones. Researchers should validate catalytic performance using standardized substrates (e.g., methyl benzoylformate for hydrogenation) and compare turnover numbers (TONs) and enantiomeric excess (ee) with benchmark ligands. Methodological transparency in reporting reaction parameters (pressure, solvent, catalyst-substrate ratio) is critical for cross-study comparisons .

Q. Which analytical techniques are essential for characterizing this compound?

(Basic) Key techniques include:

- NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm substituent integration and phosphine coordination.

- X-ray crystallography for absolute configuration verification.

- Chiral HPLC to assess enantiopurity.

- Mass spectrometry (ESI-TOF) for molecular weight confirmation. Appendices or supplementary materials should include raw spectral data and crystallographic parameters (CCDC deposition numbers) to enable peer validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when this compound exhibits substrate-dependent enantioselectivity?

(Advanced) Substrate-dependent performance often arises from mismatched steric/electronic interactions. A systematic approach includes:

- Solvent screening : Polar aprotic solvents (e.g., THF, DCM) may improve ligand-substrate coordination.

- Additive studies : Lewis acids (e.g., Mg(OTf)₂) can modulate transition-state geometry.

- Temperature gradients : Lower temperatures may enhance selectivity for rigid substrates. Computational tools (DFT, MD simulations) can predict ligand-substrate interactions to guide experimental design. Document all variables in a response surface methodology (RSM) framework to identify critical factors .

Q. How should contradictory enantioselectivity data between studies using this compound be resolved?

(Advanced) Divergence often stems from methodological differences, such as:

- Impurity profiles : Trace metals in catalysts or solvents can alter outcomes.

- Kinetic vs. thermodynamic control : Reaction time and temperature gradients must be standardized.

- Substrate purity : Residual moisture or oxygen may degrade the ligand. Researchers should replicate conflicting studies under strictly controlled conditions (e.g., glovebox synthesis, degassed solvents) and perform meta-analyses using shared datasets. Cross-laboratory collaborations are recommended to isolate variables .

Q. What computational strategies are effective for modeling the enantioselective mechanisms of this compound?

(Advanced) Hybrid QM/MM (quantum mechanics/molecular mechanics) methods are ideal for simulating transition states in asymmetric catalysis. Key steps:

- Conformational sampling : Use molecular dynamics (MD) to explore ligand flexibility.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity.

- Non-covalent interaction (NCI) analysis : Identify steric clashes or π-stacking effects. Validate models with experimental ee data and isotopic labeling studies to confirm mechanistic pathways .

Q. How does the stability of this compound under varying storage conditions impact catalytic performance?

(Advanced) The ligand’s phosphine groups are sensitive to oxidation. Best practices include:

- Storage : Argon-atmosphere Schlenk flasks at –20°C, with periodic ³¹P NMR checks for oxide formation.

- Handling : Use gloveboxes for air-sensitive reactions.

- Regeneration : Treat oxidized ligands with reducing agents (e.g., LiAlH4) if possible. Publish stability data (e.g., half-life under ambient conditions) to guide protocol adjustments .

Q. What structural features of this compound contribute to its enantioselectivity, and how can these be modified?

(Advanced) The ligand’s axial chirality and substituent bulkiness (iPr, NMe2) create a chiral pocket that discriminates between substrate enantiomers. Modifications can include:

- Electron-donating groups (e.g., OMe vs. NMe2) to adjust electronic density.

- Steric tuning : Replacing iPr with bulkier tert-butyl groups.

- Backbone rigidity : Introducing fused aromatic rings. Structure-activity relationships (SARs) should be explored via combinatorial synthesis and high-throughput screening .

Methodological Recommendations

- Data Reporting : Follow ICMJE guidelines for chemical characterization, including batch numbers, purity, and safety data .

- Reproducibility : Publish full experimental details in main texts or supplementary materials, adhering to journal standards for new compounds .

- Conflict Resolution : Use triangulation (experimental, computational, comparative) to validate anomalous results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.